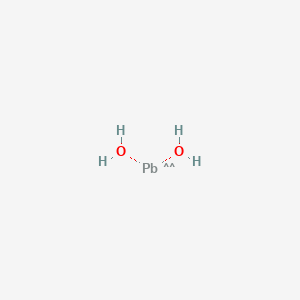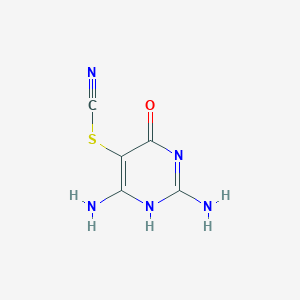
Hydroxyde de plomb
Vue d'ensemble
Description
Lead hydroxide, chemically represented as Pb(OH)₂, is an inorganic compound consisting of lead in the +2 oxidation state and hydroxide ions. It is typically a white, amorphous powder that is insoluble in water but can dissolve in solutions containing excess hydroxide ions, forming plumbite ions . Historically, lead hydroxide has been used in various applications, including cosmetics and paints, but its use has declined due to its toxicity .
Applications De Recherche Scientifique
Lead hydroxide has several scientific research applications:
Nanotechnology: Lead hydroxide nanorods are synthesized for various applications in nanotechnology.
Lead-Acid Batteries: It plays a crucial role in the reversible reactions within lead-acid batteries, which are used in vehicles.
Wastewater Treatment: Due to its ability to adsorb and precipitate contaminants, lead hydroxide is used in the treatment of wastewater.
Mécanisme D'action
Target of Action
Lead hydroxide, or Pb(OH)2, is a hydroxide of lead, with lead in oxidation state +2 . It is known to bind medium- and long-chain acyl-CoA esters with very high affinity and may function as an intracellular carrier of acyl-CoA esters . This suggests that one of its primary targets could be enzymes or proteins that interact with acyl-CoA esters.
Mode of Action
It is known that lead mimics other biologically important metals, such as zinc, calcium, and iron, competing as cofactors for many of their respective enzymatic reactions . This suggests that lead hydroxide may interact with its targets by displacing these essential metals and interfering with the normal functioning of enzymes and proteins.
Biochemical Pathways
For example, it could interfere with the metabolism of lipids, proteins, and carbohydrates, which all involve enzymes that require metal cofactors .
Pharmacokinetics
Lead hydroxide is a solid compound with a melting point of 135°C . It is soluble in dilute aqueous solutions of acids and alkalis It is known that lead can be absorbed through inhalation, oral, and dermal exposure . Once absorbed, lead is distributed throughout the body, with approximately 94% of the total body burden of lead found in the bones . Lead is excreted primarily in urine and feces .
Action Environment
The action of lead hydroxide can be influenced by various environmental factors. For example, its solubility can be affected by the pH of the environment . Additionally, the presence of other metals could potentially influence its action, as lead can compete with these metals for binding sites on enzymes and proteins
Analyse Biochimique
Biochemical Properties
Lead Hydroxide does not directly participate in biochemical reactions. Lead ions (Pb2+) can interact with various enzymes and proteins, often inhibiting their function. This is due to the ability of lead ions to mimic other biologically important metals, such as calcium and zinc, which play crucial roles in protein function .
Cellular Effects
Lead Hydroxide can have significant effects on cellular processes. The lead ions can disrupt cell signaling pathways, alter gene expression, and interfere with cellular metabolism . These disruptions can lead to cell death or malfunction, contributing to the toxic effects of lead.
Molecular Mechanism
The molecular mechanism of Lead Hydroxide primarily involves the lead ions. These ions can bind to various biomolecules, including enzymes and nucleic acids, altering their function. This can lead to enzyme inhibition or activation, changes in gene expression, and other cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lead Hydroxide can change over time. The compound is relatively stable, but lead ions can gradually accumulate within cells and tissues, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Lead Hydroxide can vary with dosage. Lower doses may have subtle effects, while higher doses can lead to significant toxicity. This includes neurological damage, kidney dysfunction, and other adverse effects .
Metabolic Pathways
Lead Hydroxide does not directly participate in metabolic pathways. The lead ions can interfere with various metabolic processes by inhibiting enzymes and disrupting normal cellular functions .
Transport and Distribution
Lead ions from Lead Hydroxide can be transported and distributed within cells and tissues. This often involves binding to transport proteins or diffusing across cell membranes. Over time, lead can accumulate in certain tissues, particularly the bones .
Subcellular Localization
Lead ions can be found in various subcellular locations, including the cytoplasm and organelles. Their localization can affect their activity and function, potentially disrupting cellular processes .
Méthodes De Préparation
Lead hydroxide can be synthesized through several methods:
Reaction of Lead(II) Salts with Alkaline Substances: When a hydroxide is added to a solution of a lead(II) salt, such as lead(II) nitrate, a white precipitate of lead hydroxide is formed. The reaction is as follows: [ \text{Pb}^{2+} + 2\text{OH}^{-} \rightarrow \text{Pb(OH)}_2 ]
Careful Hydrolysis of Lead(II) Acetate Solution: This method yields a crystalline product with the formula Pb₆O₄(OH)₄.
Industrial Production: In industrial settings, lead hydroxide is often produced by reacting lead(II) nitrate with sodium hydroxide, resulting in lead hydroxide and sodium nitrate.
Analyse Des Réactions Chimiques
Lead hydroxide undergoes various chemical reactions:
Oxidation: Upon heating, lead hydroxide decomposes to form lead oxide (PbO).
Reaction with Acids: Lead hydroxide reacts with dilute acids to form lead salts and water. For example, with hydrochloric acid[ \text{Pb(OH)}_2 + 2\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{H}_2\text{O} ]
Reaction with Alkalis: In the presence of excess hydroxide ions, lead hydroxide forms soluble plumbite ions.
Comparaison Avec Des Composés Similaires
Lead hydroxide can be compared with other similar compounds, such as:
- Germanium(II) Hydroxide (Ge(OH)₂)
- Tin(II) Hydroxide (Sn(OH)₂)
- Mercury(II) Hydroxide (Hg(OH)₂)
While these compounds share similar hydroxide structures, lead hydroxide is unique in its historical usage and its significant role in lead-acid batteries .
Propriétés
InChI |
InChI=1S/2H2O.Pb/h2*1H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCLWGMTGGFSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O2Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19783-14-3 | |
| Record name | Lead hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019783143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead hydroxide (Pb(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B18833.png)
![5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one](/img/structure/B18834.png)
![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)










![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
